N-benzyl-2-chloro-4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzenesulfonamide
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Overview
Description
N-benzyl-2-chloro-4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzenesulfonamide: is a complex organic compound that features a sulfonamide group, a triazolidinone ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazolidinone Ring: The triazolidinone ring can be synthesized by reacting dimethylurea with an appropriate chlorinating agent, such as thionyl chloride, under controlled conditions to form the intermediate 1,2-dimethyl-3,5-dioxo-1,2,4-triazolidine.
Sulfonamide Formation: The intermediate is then reacted with 2-chloro-4-aminobenzenesulfonamide in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Benzylation: Finally, the benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, which can be replaced by various nucleophiles.
Oxidation and Reduction: The triazolidinone ring and the sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the triazolidinone or sulfonamide groups.
Hydrolysis Products: Breakdown products including the corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-chloro-4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it may have antibacterial properties, while the triazolidinone ring could impart additional biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The triazolidinone ring may interact with other molecular targets, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloro-4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzenesulfonamide: can be compared to other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole, which are well-known for their antibacterial properties.
Triazolidinone Derivatives: Compounds like 1,2,4-triazolidine-3,5-dione derivatives, which have similar ring structures and are studied for various biological activities.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer a distinct set of biological activities and chemical reactivity. The presence of both a sulfonamide group and a triazolidinone ring in a single molecule is relatively uncommon, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17ClN4O4S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-benzyl-2-chloro-4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17ClN4O4S/c1-20-16(23)22(17(24)21(20)2)13-8-9-15(14(18)10-13)27(25,26)19-11-12-6-4-3-5-7-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
CTFPFGBDHZBDPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC(=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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